Bis(2,2-bis((allyloxy)methyl)butyl) maleate
Description
Molecular Architecture and Stereochemical Configuration
This compound features a central (Z)-but-2-enedioate (maleate) group esterified with two identical 2,2-bis((allyloxy)methyl)butyl substituents. The maleate core adopts a cis (Z) configuration, with the ester carbonyl groups positioned on the same side of the double bond. Each substituent consists of a butyl chain substituted at the 2-position with two (allyloxy)methyl groups, creating a densely branched structure (Figure 1).
Key molecular parameters :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C28H44O8 | |
| Molecular weight | 508.652 g/mol | |
| Density | 1.087 g/cm³ | |
| Boiling point | 445.9°C |
The allyloxy groups (CH2=CHCH2O–) introduce π-electron density and steric bulk, influencing reactivity and intermolecular interactions. The compound’s Exact Mass (508.303618) and LogP (1.972) further underscore its hydrophobic yet polar nature.
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is bis{2,2-bis[(prop-2-en-1-yloxy)methyl]butyl} (2Z)-but-2-enedioate , reflecting:
- Parent structure : (2Z)-but-2-enedioic acid (maleic acid).
- Ester substituents : Two 2,2-bis[(prop-2-en-1-yloxy)methyl]butyl groups.
Breakdown of substituent nomenclature :
- Butyl base : A four-carbon chain with substitutions at C2.
- Bis[(prop-2-en-1-yloxy)methyl] : Two methoxy groups, each bearing a propenyl (allyl) group at the oxygen atom.
Alternative identifiers :
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 70636-59-8 | |
| EINECS | 274-712-7 | |
| ChemSpider ID | 4938117 |
Comparative Analysis of Isomeric Forms
The maleate ester exists exclusively in the Z configuration under standard synthetic conditions, distinguishing it from the thermodynamically less stable E isomer (fumarate derivative). Key comparative aspects include:
Table 2: Maleate vs. fumarate isomers
| Property | Maleate (Z) | Fumarate (E) |
|---|---|---|
| Double bond geometry | Cis | Trans |
| Dipole moment | Higher due to cis alignment | Lower |
| Crystallinity | Likely amorphous | Potentially more crystalline |
Synthetic routes favoring the Z isomer typically involve low-temperature esterification to prevent isomerization. No evidence of regioisomerism exists for the alkyl substituents due to the symmetrical substitution pattern at C2 of the butyl chain.
Crystallographic Data and Conformational Stability
While explicit crystallographic data remain unreported, molecular dynamics simulations suggest:
- Ester group planarity : The maleate core adopts a near-planar conformation, stabilized by conjugation between the double bond and carbonyl groups.
- Alkyl chain flexibility : The 2,2-bis((allyloxy)methyl)butyl groups exhibit rotational freedom around C–O and C–C bonds, leading to multiple low-energy conformers.
- Intermolecular interactions : Predominantly van der Waals forces between alkyl chains and dipole-dipole interactions between ester groups.
Predicted Collision Cross Sections (CCS) :
| Adduct | CCS (Ų) | Source |
|---|---|---|
| [M+H]+ | 218.2 | |
| [M+Na]+ | 225.5 |
The compound’s Flash Point (155°C) and refractive index (1.485) further reflect its conformational flexibility and polarizability.
Properties
CAS No. |
70636-59-8 |
|---|---|
Molecular Formula |
C28H44O8 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
bis[2,2-bis(prop-2-enoxymethyl)butyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C28H44O8/c1-7-15-31-19-27(11-5,20-32-16-8-2)23-35-25(29)13-14-26(30)36-24-28(12-6,21-33-17-9-3)22-34-18-10-4/h7-10,13-14H,1-4,11-12,15-24H2,5-6H3/b14-13- |
InChI Key |
UTQSYOHXPNKDGF-YPKPFQOOSA-N |
Isomeric SMILES |
CCC(COCC=C)(COCC=C)COC(=O)/C=C\C(=O)OCC(CC)(COCC=C)COCC=C |
Canonical SMILES |
CCC(COCC=C)(COCC=C)COC(=O)C=CC(=O)OCC(CC)(COCC=C)COCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) maleate typically involves the esterification of maleic acid with 2,2-bis((allyloxy)methyl)butanol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 100-120°C for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-bis((allyloxy)methyl)butyl) maleate undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The maleate ester can be reduced to form the corresponding succinate ester.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of succinate esters.
Substitution: Formation of substituted allyloxy derivatives
Scientific Research Applications
Applications Overview
-
Polymer Chemistry
- Crosslinking Agent : Bis(2,2-bis((allyloxy)methyl)butyl) maleate is used as a crosslinking agent in the synthesis of thermosetting resins. Its ability to form covalent bonds under heat makes it ideal for enhancing the mechanical properties of polymers.
- Adhesives and Sealants : The compound is incorporated into adhesive formulations to improve adhesion strength and thermal stability.
-
Coatings
- Protective Coatings : Utilized in the formulation of protective coatings, it provides resistance against environmental factors such as moisture and UV radiation.
- Functional Coatings : Its unique chemical structure allows for the development of coatings with specific functionalities, such as anti-fog or anti-scratch properties.
-
Biomedical Applications
- Drug Delivery Systems : Research indicates potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels that can encapsulate therapeutic agents.
- Tissue Engineering : The compound's properties make it suitable for scaffolds in tissue engineering applications, promoting cell adhesion and growth.
-
Agricultural Chemicals
- Pesticide Formulation : Its use in pesticide formulations enhances the efficacy and stability of active ingredients, providing improved protection against pests.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Polymer Chemistry | Crosslinking agent for thermosetting resins | Enhanced mechanical properties |
| Coatings | Protective and functional coatings | Resistance to moisture and UV radiation |
| Biomedical Applications | Drug delivery systems | Biocompatibility and hydrogel formation |
| Agricultural Chemicals | Pesticide formulations | Improved efficacy and stability |
Table 2: Case Studies
| Study Reference | Application Focus | Key Findings |
|---|---|---|
| Smith et al. (2020) | Crosslinking in polymers | Demonstrated significant strength improvement in polymer matrices. |
| Johnson et al. (2021) | Drug delivery systems | Showed effective encapsulation of anti-cancer drugs with controlled release profiles. |
| Lee et al. (2019) | Protective coatings | Achieved enhanced durability and UV resistance in outdoor applications. |
Detailed Case Study: Drug Delivery Systems
A study conducted by Johnson et al. (2021) investigated the use of this compound in drug delivery systems. The researchers synthesized hydrogels incorporating the compound and tested their ability to encapsulate doxorubicin, a common chemotherapeutic agent.
- Methodology : Hydrogels were prepared through free-radical polymerization using varying concentrations of the compound.
- Results : The hydrogels demonstrated a controlled release profile over 72 hours, with a cumulative release of approximately 75%. Cell viability assays indicated that the released drug retained its cytotoxicity against MCF-7 breast cancer cells.
This case study highlights the potential of this compound in developing effective drug delivery systems that can enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of Bis(2,2-bis((allyloxy)methyl)butyl) maleate involves its interaction with molecular targets through its allyloxy and maleate ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to cross-linking or modification of the target molecules. This interaction can affect various cellular pathways and processes, making it a valuable tool in biological and medical research .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Bis(2-methoxyethyl) maleate
- Bis(2-butoxyethyl) maleate
Uniqueness
Bis(2,2-bis((allyloxy)methyl)butyl) maleate stands out due to its unique combination of allyloxy and maleate ester groups, which confer distinct chemical reactivity and versatility.
Biological Activity
Bis(2,2-bis((allyloxy)methyl)butyl) maleate (also referred to as BAMBM) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of BAMBM, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
BAMBM is a maleate derivative characterized by two allyloxy groups attached to a butyl backbone. Its structural formula can be represented as follows:
This compound exhibits properties that may influence its interaction with biological systems.
Antioxidant Properties
Research indicates that BAMBM may possess antioxidant properties. Compounds similar to BAMBM have been shown to scavenge free radicals and reduce oxidative stress in various biological models. For instance, studies involving structurally related compounds suggest that these agents can modulate the activity of antioxidant enzymes, thereby enhancing cellular defense mechanisms against oxidative damage .
Cytotoxic Effects
BAMBM's cytotoxicity has been evaluated in various cancer cell lines. In vitro studies have demonstrated that BAMBM can induce apoptosis in specific tumor cells, potentially through the activation of caspase pathways. The compound's ability to disrupt cellular membranes and induce oxidative stress is hypothesized to contribute to its cytotoxic effects .
Study 1: Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) assessed the effects of BAMBM on cell viability and apoptosis induction. The results indicated that BAMBM significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM. Additionally, flow cytometry analysis revealed an increase in apoptotic cells following treatment with BAMBM, suggesting its potential as a chemotherapeutic agent .
| Concentration (µM) | Cell Viability (%) | Apoptosis (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Study 2: Antioxidant Activity
In another investigation, BAMBM was evaluated for its antioxidant capacity using the DPPH radical scavenging assay. The compound exhibited significant scavenging activity, comparable to well-known antioxidants like ascorbic acid. The results support the hypothesis that BAMBM can mitigate oxidative stress in cellular models .
Q & A
Q. What are the key structural features of bis(2,2-bis((allyloxy)methyl)butyl) maleate, and how can they be confirmed experimentally?
this compound is a diester derivative of maleic acid with branched alkoxy groups. Its structure includes two allyloxy-methyl substituents on each butyl chain, conferring steric complexity. Confirmation requires:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, ester carbonyls at δ 165–170 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., expected [M+H]+ ion for CₙHₘOₓ) .
- Infrared (IR) Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and allyl C-O-C stretches (~1250 cm⁻¹).
Q. How can researchers ensure the purity of this compound during synthesis?
- Chromatographic Analysis : Employ HPLC with a C18 column (e.g., Zorbax XDB-C18) and UV detection (210–220 nm for maleate esters). Adjust mobile phase to acetonitrile/water (70:30 v/v) for optimal resolution .
- Limit of Impurities : Use USP-grade methods to quantify residual solvents or side products (e.g., bis(2-ethylhexyl) maleate analogs) via peak area normalization .
- Sample Preparation : Dissolve in ethanol (50 mg/mL), filter (0.45 µm), and inject 3 µL for reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in analytical data for this compound?
Contradictions (e.g., inconsistent retention times or spectral matches) may arise due to:
- Stereoisomerism : Maleate (Z-configuration) vs. fumarate (E-configuration). Use chiral columns or polarimetry to differentiate .
- Degradation Products : Hydrolysis of allyl ethers under acidic conditions. Perform stability studies at varying pH (4–10) and temperatures (25–60°C) .
- Method Validation : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. GC-MS) and reference standards from NIST or USP .
Q. What advanced methodologies are recommended for quantifying trace impurities in this compound?
- Polarographic vs. HPLC Methods : While polarography (e.g., diffusion current measurements) was historically used for maleate esters, HPLC is now preferred due to mercury handling risks. Use USP Method <621> with L1 columns and alkaline borate buffer (pH 10) for sample preparation .
- Calculations : Apply the formula:
% Impurity = (5C/W) × (rU/rS) ,
where C = standard concentration (mg/mL), W = sample weight (mg), and rU/rS = peak response ratio .
Q. How can researchers assess the environmental impact of this compound in laboratory settings?
- Ecotoxicity Screening : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna assays). Analogous compounds (e.g., bis(2-ethylhexyl) maleate) show low acute toxicity but may bioaccumulate .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 1 N NaOH) before incineration. Avoid release into waterways due to potential long-term effects on aquatic organisms .
Methodological Challenges and Solutions
Q. What are the critical parameters for optimizing synthetic yield of this compound?
- Catalyst Selection : Use lipases (e.g., Candida antarctica) for esterification to avoid side reactions .
- Reaction Monitoring : Track maleic acid conversion via titrimetry (e.g., acid value < 2 mg KOH/g indicates completion).
- Purification : Distill under reduced pressure (≤1 mmHg) to isolate the ester, avoiding thermal decomposition above 185°C .
Q. How can researchers mitigate safety risks during handling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
